molecular formula C24H20N4O3S B2770696 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251635-07-0

1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2770696
CAS RN: 1251635-07-0
M. Wt: 444.51
InChI Key: RDYPKNUOZQXOAO-UHFFFAOYSA-N
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Description

1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H20N4O3S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antifungal Properties

    Thieno[3,2-d]pyrimidine derivatives have been developed and evaluated for their antimicrobial activities. A study synthesized 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, demonstrating potential against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, indicating their relevance in antimicrobial research (Vlasov et al., 2015).

  • Antihypertensive Effects

    Another area of application is in the development of antihypertensive agents. Thieno[3,2-d]pyrimidine-2,4-diones with specific substitutions have shown potent oral antihypertensive effects in studies on spontaneously hypertensive rats (SHR), suggesting their utility in the treatment of hypertension (Russell et al., 1988).

  • Synthetic Pathways and Chemical Properties

    The synthesis of thieno[3,2-d]pyrimidine derivatives involves various chemical reactions that contribute to the understanding of their chemical properties and potential modifications for desired biological activities. Studies on the synthesis, reactions, and structure-activity relationships of these compounds expand the knowledge base for designing molecules with specific functions (Guo et al., 2003).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized from p-toluidine and 2-thiophenecarboxylic acid. The second intermediate is 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl) chloride, which is synthesized from 4-ethylbenzylamine and 1,2,4-oxadiazole-5-carboxylic acid chloride. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "p-toluidine", "2-thiophenecarboxylic acid", "4-ethylbenzylamine", "1,2,4-oxadiazole-5-carboxylic acid chloride", "palladium catalyst", "base", "solvents" ], "Reaction": [ "Synthesis of 3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from p-toluidine and 2-thiophenecarboxylic acid using a condensation reaction with a dehydrating agent and a catalyst", "Synthesis of 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl) chloride from 4-ethylbenzylamine and 1,2,4-oxadiazole-5-carboxylic acid chloride using a condensation reaction with a dehydrating agent and a catalyst", "Coupling of the two intermediates using a palladium-catalyzed cross-coupling reaction in the presence of a base and a solvent to form the final product" ] }

CAS RN

1251635-07-0

Product Name

1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C24H20N4O3S

Molecular Weight

444.51

IUPAC Name

1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O3S/c1-3-16-6-8-17(9-7-16)22-25-20(31-26-22)14-27-19-12-13-32-21(19)23(29)28(24(27)30)18-10-4-15(2)5-11-18/h4-13H,3,14H2,1-2H3

InChI Key

RDYPKNUOZQXOAO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)C)SC=C4

solubility

not available

Origin of Product

United States

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